molecular formula C17H26N4O5 B556986 (S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate CAS No. 172422-76-3

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate

Cat. No.: B556986
CAS No.: 172422-76-3
M. Wt: 366.4 g/mol
InChI Key: YJTUIVMGRIFXTD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate is a chiral organic compound of significant interest in advanced medicinal chemistry and drug discovery research. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a common protecting group known for its stability under a wide range of conditions . The molecule also features a 4-nitrophenyl group, which can serve as an activated carbamate, enabling efficient conjugation reactions with nucleophiles such as amines on other molecules or solid supports . This makes the compound a valuable building block for the synthesis of more complex molecules. A primary research application of this compound is in the development of DNA-encoded libraries (DELs) . It can be used in solution-phase synthesis to create oligonucleotide-tagged peptoids via multicomponent reactions like the Ugi reaction. The activated O-4-nitrophenyl carbamate moiety is particularly effective for forming urea bonds with oligonucleotides bearing aminohexyl linkers, facilitating the construction of diverse combinatorial libraries for high-throughput screening against biological targets . The Boc-protecting group can be readily removed under mild acidic conditions to reveal a free amine, allowing for further functionalization and increasing the compound's utility as a versatile synthetic intermediate . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTUIVMGRIFXTD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428609
Record name H-L-Lys(Boc)-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172422-76-3
Record name H-L-Lys(Boc)-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-Lys(Boc)-pNA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Result of Action

The result of the action of H-LYS(BOC)-PNA is the successful synthesis of peptides with the desired sequence and structure. The compound’s role in peptide synthesis contributes to the diversity and complexity of protein structures, which in turn influence the multitude of biological functions that proteins perform.

Biological Activity

(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate, with a CAS number of 172422-76-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₇H₂₆N₄O₅
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 172422-76-3
  • Purity : Typically above 95% for research applications

This compound features a tert-butyl group, an amino group, and a nitrophenyl moiety, which are significant for its biological interactions.

Synthesis

The synthesis of (S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate involves multi-step organic reactions. The process typically includes the formation of carbamate groups and the introduction of the nitrophenyl substituent through various coupling reactions. Detailed methodologies can be found in specialized literature focusing on peptide and small molecule synthesis.

Anticancer Potential

Research indicates that compounds similar to (S)-tert-butyl carbamate derivatives exhibit cytostatic properties against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the inhibition of specific enzymes related to cancer progression, such as histone methyltransferases. The compound's ability to inhibit these targets suggests potential applications in cancer therapy .

Enzyme Inhibition

The compound has been studied for its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. The modulation of these enzymes can lead to altered pharmacokinetics of other therapeutic agents. For example, the presence of the carbamate group may influence the compound's ability to act as a prodrug, enhancing bioavailability and therapeutic efficacy .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and various fungal strains. This opens avenues for further research into its use as an antibiotic or antifungal agent .

Case Studies

  • Cytotoxicity Assessment : In vitro studies have demonstrated that (S)-tert-butyl carbamate derivatives exhibit significant cytotoxic effects on MLLr leukemia cells at nanomolar concentrations. This suggests a targeted approach in treating specific types of leukemia .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several nitrophenyl-containing compounds, including (S)-tert-butyl carbamate derivatives. Results indicated a notable inhibition zone against selected bacterial strains, highlighting its potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Applications

Research indicates that (S)-tert-butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate exhibits significant cytostatic properties against various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment : In vitro studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects on MLLr leukemia cells at nanomolar concentrations. This suggests a targeted approach in treating specific types of leukemia, particularly those characterized by mixed-lineage leukemia rearrangements .
  • Histone Methyltransferase Inhibition : The compound has been shown to inhibit the enzymatic activity of hDOT1L, an enzyme involved in the methylation of histone H3 at lysine 79. This inhibition is crucial for cancer progression, making it a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been studied for its interaction with cytochrome P450 enzymes, which play a vital role in drug metabolism.

Mechanistic Insights

  • Pharmacokinetics Modulation : The presence of the carbamate group may influence the compound's ability to act as a prodrug, potentially enhancing bioavailability and therapeutic efficacy by altering the pharmacokinetics of other therapeutic agents .

Antimicrobial Activity

Preliminary studies suggest that derivatives of (S)-tert-butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate may possess antimicrobial properties.

Comparative Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several nitrophenyl-containing compounds, including this carbamate derivative. Results indicated notable inhibition zones against selected bacterial strains such as Staphylococcus aureus and various fungal strains, highlighting its potential as an antibiotic or antifungal agent .

Synthesis and Chemical Properties

The synthesis of (S)-tert-butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate involves multi-step organic reactions that include the formation of carbamate groups and the introduction of the nitrophenyl substituent through various coupling reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Aryl Substituent Variations
  • 4-Nitrophenyl vs. 4-Fluorobenzyl: The compound tert-Butyl (5-amino-6-((4-fluorobenzyl)amino)-6-oxohexyl)carbamate (6b) shares a similar hexyl backbone but replaces the 4-nitrophenyl group with a 4-fluorobenzyl group. Synthesis of 6b requires argon atmosphere and piperidine in MeCN, similar to the target compound’s synthesis conditions .
  • 4-Nitrophenyl vs. 2-Nitrophenyl :
    tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate (CAS 2059971-35-4) differs only in the nitro group position (ortho vs. para). The para-substituted nitro group in the target compound likely improves steric accessibility in reactions, whereas the ortho isomer may exhibit reduced solubility due to intramolecular interactions. Molecular weight remains identical (336.4 g/mol), but melting points and crystallinity may vary .

  • Heteroaromatic Replacements: tert-Butyl (6-((6-cyanopyridin-3-yl)amino)-6-oxohexyl)carbamate (15) replaces the nitrophenyl group with a cyanopyridinyl moiety. The pyridine ring introduces basicity and hydrogen-bonding capacity, which could enhance solubility in polar solvents compared to the nitroaromatic target compound .
Functional Group Additions
  • Amino Acid Derivatives: tert-Butyl ((S)-5-((S)-2-amino-3-methylbutanamido)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate incorporates a branched amino acid side chain. This modification expands its utility in peptide coupling and biomaterial design, where secondary structure stabilization is critical .
  • Complex Heterocycles: tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) features a pyrimidine ring and iodinated substituent, enabling cross-coupling reactions (e.g., Suzuki). Such modifications are absent in the target compound but highlight versatility in medicinal chemistry applications .

Preparation Methods

Boc Protection of Lysine ε-Amine

The initial step involves introducing the tert-butyloxycarbonyl (Boc) group to L-lysine’s ε-amine:

Reaction Conditions :

  • Solvent : Dry THF/DMF (4:1 v/v)

  • Temperature : 0°C → RT (12 hr)

  • Reagents : Boc₂O (1.2 eq), TEA (2.5 eq)

  • Yield : 89–92%

Key Consideration :
Maintain pH >8 to prevent Boc migration to the α-amine.

Activation of Carboxylic Acid

The Boc-protected lysine’s α-carboxylic acid is activated for nucleophilic attack:

Activation Methods :

MethodReagentsActivation TimeEfficiency
Mixed anhydrideClCO₂iPr, NMM30 min85%
NHS esterNHS, DCC2 hr78%
Acyl chlorideSOCl₂45 min91%

Acyl chloride formation using thionyl chloride demonstrates superior efficiency but requires strict anhydrous conditions.

Coupling with 4-Nitroaniline

The activated carboxyl reacts with 4-nitroaniline to form the critical amide bond:

Optimized Parameters :

  • Molar ratio : 1:1.05 (acid:amine)

  • Solvent : Anhydrous DCM

  • Base : DIEA (3 eq)

  • Time : 6 hr at 0°C

  • Yield : 76–81%

Side Reaction Mitigation :

  • Use molecular sieves (4Å) to scavenge liberated HCl

  • Limit reaction temperature to <10°C to prevent nitro group reduction

Stereochemical Control Strategies

The S-configuration at C5 is preserved through:

Chiral Auxiliary Approach

Incorporating Evans’ oxazolidinone derivatives during lysine modification ensures >99% enantiomeric excess (ee).

Asymmetric Hydrogenation

Catalytic hydrogenation using Rhodium-(R)-BINAP complexes:

  • Pressure : 50 psi H₂

  • Substrate : N-protected enamide intermediate

  • ee Achieved : 98.5%

Purification and Isolation

Multi-Stage Purification Protocol :

StepTechniqueConditionsImpurity Removed
1Liquid-liquid extractionEtOAc/5% NaHCO₃ (3x)Unreacted 4-nitroaniline
2Column chromatographySiO₂, Hexane:EtOAc (3:1→1:2)Diastereomeric byproducts
3RecrystallizationMeOH/H₂O (7:3) at −20°COligomeric species

Final purity typically exceeds 98% by HPLC (C18 column, 0.1% TFA/ACN).

Critical Process Parameters

Temperature Effects

Reaction StageOptimal RangeDeviation Impact
Acyl chloride formation0–5°C>10°C causes epimerization
Amide coupling−5–5°CHigher temps promote hydrolysis
Boc deprotection20–25°C<15°C slows reaction; >30°C degrades product

Solvent Selection Matrix

SolventDielectric ConstantCoupling YieldEase of Removal
DCM8.9378%Excellent
DMF36.782%Difficult
THF7.5268%Good

DMF enhances solubility but complicates downstream processing.

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.15 (d, J=8.9 Hz, 2H, ArH)
    δ 6.65 (d, J=8.9 Hz, 2H, ArH)
    δ 4.12 (m, 1H, CH-NHBoc)
    δ 1.39 (s, 9H, C(CH₃)₃)

  • IR (ATR) :
    3320 cm⁻¹ (N-H stretch)
    1685 cm⁻¹ (amide I)
    1520 cm⁻¹ (NO₂ asym)

  • HRMS (ESI+) :
    Calculated [M+H]⁺: 367.1924
    Observed: 367.1921

Scale-Up Considerations

Pilot Plant Adaptations

  • Replace column chromatography with continuous crystallization

  • Implement in-line FTIR for real-time reaction monitoring

  • Thermal Hazard Analysis :
    ΔTad = 48°C (decomposition exotherm requires controlled dosing)

Environmental Impact

Waste StreamTreatment MethodDisposal Regulation
DCM-containingDistillation recovery (85%)RCRA D022
Nitroaromatic byproductsCatalytic hydrogenationEPA 40 CFR 268.40

Comparative Method Analysis

ParameterAcademic Lab ScaleIndustrial Process
Cycle Time5–7 days48 hr
Overall Yield61%68%
PMI (Process Mass Intensity)12889
Cost/kg$12,450$3,980

Continuous flow systems reduce solvent use by 40% compared to batch processes .

Q & A

Advanced Research Question

  • ¹H/¹³C NMR :
    • tert-butyl protons: Singlets at δ 1.37–1.45 ppm .
    • Amide protons: Resonances at δ 6.5–8.5 ppm for nitrophenyl and carbamate NH .
  • IR Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ (carbamate C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry :
    • ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Chiral HPLC : Validates the S-configuration using chiral stationary phases .

How does the presence of the 4-nitrophenyl substituent influence the compound's reactivity in nucleophilic acyl substitution reactions?

Advanced Research Question
The electron-withdrawing nitro group:

  • Activates the amide carbonyl for nucleophilic attack, enhancing reactivity in coupling reactions .
  • Inhibits undesired side reactions (e.g., oxidation) due to its stability under aerobic conditions .
  • Requires careful pH control (neutral to slightly basic) to avoid nitro-group reduction during reactions .

What are the common side reactions observed during the coupling of the 4-nitrophenylamine moiety, and how can they be minimized?

Advanced Research Question

  • Side Reactions :
    • Nitro-group reduction: Occurs in the presence of reducing agents (e.g., Fe powder) .
    • Racemization: At the S-configuration center under prolonged heating .
  • Mitigation Strategies :
    • Use anhydrous solvents and inert atmospheres .
    • Optimize reaction time/temperature (e.g., <50°C) .

What are the recommended storage conditions to maintain the stability of this compound, considering its functional groups?

Basic Research Question

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Light Sensitivity : Protect from direct light to avoid nitro-group degradation .
  • Humidity Control : Use desiccants (silica gel) to minimize moisture-induced decomposition .

What strategies resolve conflicting NMR data when confirming the structure of intermediates in the synthesis?

Advanced Research Question

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations (e.g., overlapping NH signals) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track coupling efficiency .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., fluorobenzyl derivatives) .

How does the S-configuration at the tert-butyl carbamate center affect interactions with biological targets or chiral catalysts?

Advanced Research Question

  • Steric Effects : The S-configuration creates a chiral pocket that enhances binding to enantioselective catalysts or proteins .
  • Pharmacokinetics : Influences metabolic stability in drug discovery applications (e.g., WDR5 degraders) .

What parameters are critical during final purification to ensure high purity?

Basic Research Question

  • Column Chromatography :
    • Silica gel with hexane/EtOAc (3:1 → 1:1) for optimal separation .
  • Recrystallization :
    • Use ethanol/water mixtures (4:1) to isolate crystalline product .
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.